molecular formula C11H14N2O2 B13248897 4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid

4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13248897
M. Wt: 206.24 g/mol
InChI Key: GLFKFSYVIDPRHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrrolidine-3-carboxylic acid derivatives, while reduction can produce different pyrrolidine derivatives with modified functional groups.

Scientific Research Applications

4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the pyridine moiety play crucial roles in its binding to target proteins and enzymes . The compound’s effects are mediated through its ability to modulate the activity of these molecular targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid: A similar compound with a pyrrolidine ring and a carboxylic acid group but lacking the pyridine moiety.

    3-Methylpyridine: A compound with a pyridine ring and a methyl group at the 3-position but without the pyrrolidine ring.

Uniqueness

4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the pyridine moiety with a methyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(3-methylpyridin-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-7-4-12-3-2-8(7)9-5-13-6-10(9)11(14)15/h2-4,9-10,13H,5-6H2,1H3,(H,14,15)

InChI Key

GLFKFSYVIDPRHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2CNCC2C(=O)O

Origin of Product

United States

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